![molecular formula C27H26ClN3O3 B11338447 1-(4-tert-butylphenyl)-7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11338447.png)
1-(4-tert-butylphenyl)-7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-TERT-BUTYLPHENYL)-7-CHLORO-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of functional groups, including a tert-butylphenyl group, a chloro substituent, and an imidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-TERT-BUTYLPHENYL)-7-CHLORO-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactionsThe final step involves the attachment of the imidazole moiety through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(4-TERT-BUTYLPHENYL)-7-CHLORO-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like imidazole. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(4-TERT-BUTYLPHENYL)-7-CHLORO-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new chemical processes and materials
Mechanism of Action
The mechanism of action of 1-(4-TERT-BUTYLPHENYL)-7-CHLORO-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The imidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole moiety
Uniqueness
1-(4-TERT-BUTYLPHENYL)-7-CHLORO-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C27H26ClN3O3 |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-7-chloro-2-(3-imidazol-1-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H26ClN3O3/c1-27(2,3)18-7-5-17(6-8-18)23-22-24(32)20-15-19(28)9-10-21(20)34-25(22)26(33)31(23)13-4-12-30-14-11-29-16-30/h5-11,14-16,23H,4,12-13H2,1-3H3 |
InChI Key |
JXFIWENYIQPYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4C=CN=C4)OC5=C(C3=O)C=C(C=C5)Cl |
Origin of Product |
United States |
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